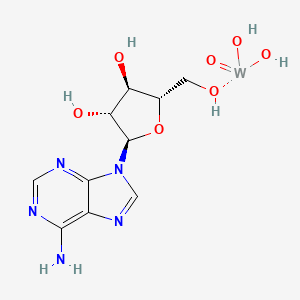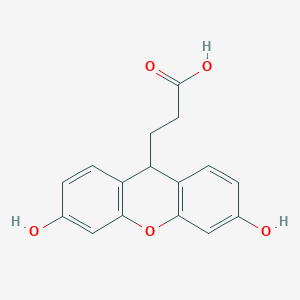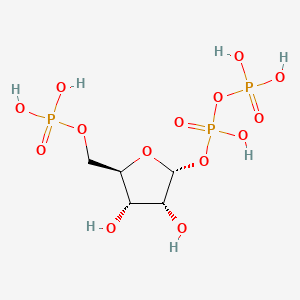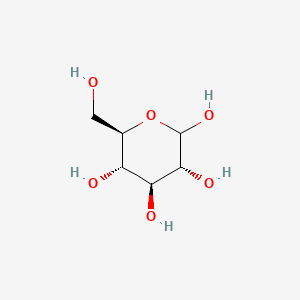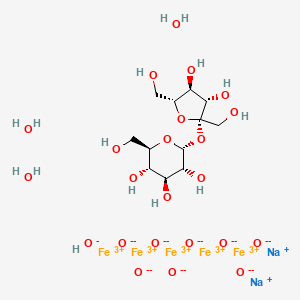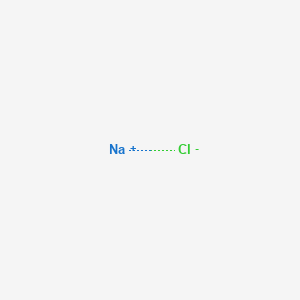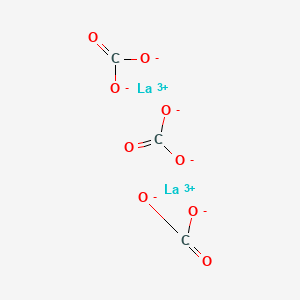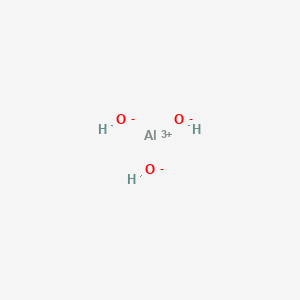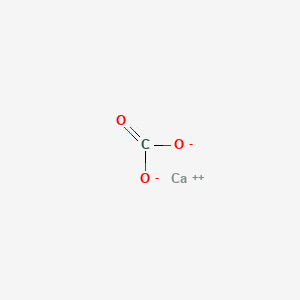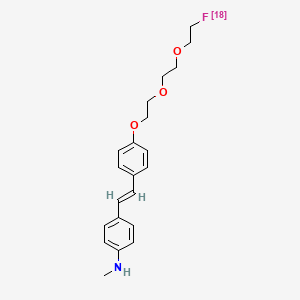
Florbetaben F-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Florbetaben F-18 is a diagnostic radiotracer developed for visualizing β-amyloid plaques in the brain. It is a fluorine-18-labeled stilbene derivative used in Positron Emission Tomography (PET) imaging. This compound is particularly significant in diagnosing Alzheimer’s disease and other cognitive impairments by detecting the density of β-amyloid neuritic plaques in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Florbetaben F-18 involves the radiofluorination of a Boc-protected precursor. The process begins with the azeotropic drying of aqueous fluorine-18 fluoride with a potassium carbonate and kryptofix complex. The dried fluoride is then reacted with the precursor in dimethyl sulfoxide at 130°C for 5 minutes. The intermediate product is deprotected with hydrochloric acid at 90°C for 3 minutes .
Industrial Production Methods: Microfluidic radiosynthesizers have been developed to produce this compound in smaller, clinically relevant batches. This method involves drying cyclotron-produced aqueous fluorine-18 fluoride in small increments directly inside the reaction site. The precursor solution is then added, and the reaction is performed on a microfluidic chip, followed by purification using high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Florbetaben F-18 primarily undergoes radiofluorination reactions. The key reagents involved include fluorine-18 fluoride, potassium carbonate, kryptofix, dimethyl sulfoxide, and hydrochloric acid. The major product formed from these reactions is the fluorine-18-labeled stilbene derivative, which is then purified and formulated for use in PET imaging .
Applications De Recherche Scientifique
Florbetaben F-18 is extensively used in medical research, particularly in the early detection and diagnosis of Alzheimer’s disease. It allows for the non-invasive visualization of β-amyloid plaques in the brain, aiding in the differentiation of Alzheimer’s disease from other forms of dementia. Additionally, it is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting β-amyloid plaques .
Mécanisme D'action
Florbetaben F-18 is compared with other amyloid PET tracers such as Pittsburgh compound B (PiB) and Florbetapir F-18. While PiB is labeled with carbon-11, this compound and Florbetapir F-18 are labeled with fluorine-18, offering a longer half-life and wider clinical application. This compound has shown high binding affinity and excellent imaging properties, making it a reliable tracer for amyloid imaging .
Comparaison Avec Des Composés Similaires
- Pittsburgh compound B (PiB)
- Florbetapir F-18
- FIBT (2-(p-methylaminophenyl)-7-(2-[18F]fluoroethoxy)imidazo[2,1-b]benzothiazole)
Florbetaben F-18 stands out due to its high binding affinity, longer half-life, and suitability for widespread clinical use.
Propriétés
| Florbetaben F18 is a F18-labeled stilbene derivative, which binds to β-amyloid plaques in the brain. The F 18 isotope produces a positron signal that is detected by a PET scanner. | |
Numéro CAS |
902142-97-6 |
Formule moléculaire |
C21H26FNO3 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
4-[(E)-2-[4-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methylaniline |
InChI |
InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1 |
Clé InChI |
NCWZOASIUQVOFA-FWZJPQCDSA-N |
SMILES isomérique |
CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F] |
SMILES canonique |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



